molecular formula C8H9BrN2O2 B2604937 2-(3-Bromophenoxy)acetohydrazide CAS No. 308292-49-1

2-(3-Bromophenoxy)acetohydrazide

Cat. No.: B2604937
CAS No.: 308292-49-1
M. Wt: 245.076
InChI Key: WCLRUQSYBWYTOK-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)acetohydrazide is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol It is a derivative of acetohydrazide, featuring a bromophenoxy group attached to the acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)acetohydrazide typically involves the reaction of 3-bromophenol with chloroacetyl chloride to form 3-bromophenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield this compound . The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include ethanol or methanol

    Catalysts: No specific catalysts are required for this reaction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds and hydrazine.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Condensation Reactions: Hydrazones with various substituents.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity . This compound may also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)acetohydrazide: Similar structure but with the bromine atom in the para position.

    2-(2-Bromophenoxy)acetohydrazide: Similar structure but with the bromine atom in the ortho position.

    2-(3-Chlorophenoxy)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-(3-Bromophenoxy)acetohydrazide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

2-(3-bromophenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-2-1-3-7(4-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLRUQSYBWYTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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